4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Material Properties
- Polyamide Synthesis : This compound has been utilized in the synthesis of polyamides with flexible main-chain ether linkages, demonstrating high solubility in polar solvents and offering potential in material science due to their thermal stability and ability to form transparent, flexible films (Hsiao et al., 2000).
Biomedical Applications
Fluorescence Chemosensor : A related phenoxazine-based fluorescence chemosensor was developed for the selective detection of Ba2+ ions, showcasing potential applications in biological and environmental monitoring (Ravichandiran et al., 2019).
Anticancer Agent Synthesis : Functionalized amino acid derivatives, including compounds structurally similar to the one , have been synthesized and evaluated for cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2009).
Live Cell Imaging : The compound's analogs have been used in live cell imaging, confirming the cell permeability and specific detection capabilities in MCF-7 cells, highlighting its applicability in cellular biology research (Ravichandiran et al., 2019).
Chemical Synthesis and Characterization
Synthesis of Derivatives : There's significant research focused on synthesizing derivatives of similar compounds for various applications, including as intermediates in the synthesis of biologically active compounds (Vaid et al., 2013).
Structural Characterization : Studies have been conducted on the structural characterization of related compounds, providing insights into their molecular structure and potential applications in medicinal chemistry (Leonardi et al., 1993).
Analytical Applications
- Analytical Detection and Determination : The reaction of similar compounds with other chemicals can be used as a sensitive analytical tool for the detection and spectrophotometric determination of specific quinones, even in the presence of biological compounds (Valgimigli et al., 2000).
Properties
Molecular Formula |
C26H35N3O4 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2,5-dimethoxy-4-[(2-piperidin-1-ylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H35N3O4/c1-26(2,3)19-11-9-18(10-12-19)25(31)28-21-16-22(32-4)20(15-23(21)33-5)27-24(30)17-29-13-7-6-8-14-29/h9-12,15-16H,6-8,13-14,17H2,1-5H3,(H,27,30)(H,28,31) |
InChI Key |
YXRQVJPCKRPJEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)CN3CCCCC3)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)CN3CCCCC3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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